molecular formula C12H15NO2 B12330908 Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate

Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate

Cat. No.: B12330908
M. Wt: 205.25 g/mol
InChI Key: IIEIBNDZIZUEMC-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate (CAS 1779450-76-8) is a high-value chemical intermediate built on the versatile benzazepine scaffold. The benzazepine core structure, consisting of a benzene ring fused to a seven-membered azepine ring, is of significant interest in medicinal chemistry and neuroscience research . This specific ester-functionalized derivative serves as a critical precursor in the synthesis of more complex, biologically active molecules. Researchers utilize this compound for its potential in developing ligands that target central nervous system (CNS) receptors. The benzazepine scaffold is known for its high affinity for various neural receptors, including dopamine D1-like receptors, and has been extensively investigated in the development of antagonists and agonists for research applications . Its utility also extends to other target classes, such as histamine H3 receptor antagonists, which have been advanced into clinical trials for conditions like Alzheimer's disease and other dementias . The structural flexibility of the benzazepine ring allows for functionalization at multiple sites, making this methyl ester a versatile starting point for generating diverse compound libraries aimed at optimizing drug-like properties for CNS penetration, such as molecular weight, partition coefficient (clog P), and polar surface area . This product is offered for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-8-4-6-9-5-2-3-7-10(9)13-11/h2-3,5,7,11,13H,4,6,8H2,1H3

InChI Key

IIEIBNDZIZUEMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohol Precursors

Key Reaction Pathway

This method involves the cyclization of 1-[2-(4-chlorophenyl)ethylamino]-propan-2-ol using thionyl chloride (SOCl₂) and N,N-dimethylacetamide (DMA) as a catalyst. The reaction proceeds in toluene under reflux, followed by recrystallization from isopropanol (IPA) and water to isolate the benzazepine core.

Procedure:
  • Reaction Setup :
    • Dissolve 1-[2-(4-chlorophenyl)ethylamino]-propan-2-ol (1.0 mol) in toluene (5 L).
    • Add DMA (0.1 mol) and SOCl₂ (1.2 mol) dropwise at 0°C.
    • Reflux at 125–130°C for 6–8 hours.
  • Workup :
    • Cool the mixture, filter the precipitate, and recrystallize from IPA/water (3:1 v/v).
    • Dry under vacuum to yield the hydrochloride salt of the benzazepine intermediate.
  • Esterification :
    • React the free base with methyl chloroformate (1.1 eq) in ethyl acetate.
    • Purify via column chromatography (hexane/ethyl acetate, 4:1) to obtain the methyl ester.
Data Table: Cyclization Method
Parameter Value/Condition Yield Purity
Catalyst DMA (10 mol%) 78% 98%
Solvent Toluene - -
Temperature 125–130°C - -
Recrystallization Solvent IPA/Water - 99.5%

Lithiation-Trapping of N-Boc-Protected Intermediates

Key Reaction Pathway

This approach uses N-tert-butoxycarbonyl (N-Boc)-protected 2-phenyltetrahydro-1-benzazepine, which undergoes lithiation with n-butyllithium (nBuLi) followed by trapping with methyl cyanoformate.

Procedure:
  • Lithiation :
    • Dissolve N-Boc-2-phenyltetrahydro-1-benzazepine (1.0 eq) in THF.
    • Add nBuLi (1.2 eq) at –50°C and stir for 10 minutes.
    • Monitor reaction progress via React-IR (νC=O shift from 1702 cm⁻¹ to 1644 cm⁻¹).
  • Trapping :
    • Add methyl cyanoformate (1.5 eq) and warm to room temperature.
  • Deprotection and Esterification :
    • Remove the Boc group with trifluoroacetic acid (TFA) in CH₂Cl₂.
    • Treat with methyl chloroformate to form the ester.
Data Table: Lithiation-Trapping Method
Parameter Value/Condition Yield Purity
Lithiating Agent nBuLi (2.4 M in hexane) 68% 95%
Electrophile Methyl cyanoformate - -
Reaction Temperature –50°C → RT - -
Final Purification Column chromatography - 97%

Reductive Amination of Tetralone Derivatives

Key Reaction Pathway

Starting from 6-methoxy-1-tetralone, reductive amination with methylamine followed by esterification yields the target compound.

Procedure:
  • Reductive Amination :
    • React 6-methoxy-1-tetralone (1.0 mol) with methylamine (2.0 eq) and sodium cyanoborohydride (NaBH₃CN) in methanol.
    • Stir at room temperature for 24 hours.
  • Esterification :
    • Treat the amine intermediate with methyl chloroformate (1.1 eq) in dichloromethane (DCM).
    • Purify via recrystallization from ethanol.
Data Table: Reductive Amination Method
Parameter Value/Condition Yield Purity
Reducing Agent NaBH₃CN 63% 94%
Solvent Methanol - -
Esterification Reagent Methyl chloroformate - -
Final Purity Recrystallization (Ethanol) - 98%

Oxidative Cleavage and Cyclization

Key Reaction Pathway

Benzonorbornadiene undergoes oxidative cleavage with osmium tetroxide (OsO₄) and sodium periodate (NaIO₄), followed by reductive amination and esterification.

Procedure:
  • Dihydroxylation :
    • Treat benzonorbornadiene (1.0 mol) with OsO₄ (0.1 eq) in THF/H₂O (3:1).
  • Oxidative Cleavage :
    • Add NaIO₄ (3.0 eq) to cleave the diol to a diketone.
  • Reductive Amination :
    • React the diketone with methylamine and NaBH₃CN.
  • Esterification :
    • Use methyl chloroformate to form the ester.
Data Table: Oxidative Cleavage Method
Parameter Value/Condition Yield Purity
Oxidizing Agent OsO₄/NaIO₄ 64% 92%
Reductive Amination NaBH₃CN - -
Overall Yield Three-step process 28% 90%

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Medicinal Chemistry

Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its derivatives have shown potential as:

  • Anticancer Agents : Studies indicate that certain derivatives exhibit potent anticancer properties. For instance, a derivative demonstrated an IC50 value of 1.95 µM against A549 lung cancer cells, indicating its effectiveness in inducing apoptosis through PARP inhibition.
  • Enzyme Inhibitors : The compound's ability to act as an enzyme inhibitor has been explored in various contexts, particularly in the modulation of biological pathways relevant to disease mechanisms.

The compound exhibits several biological activities due to its structural characteristics:

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation : Some derivatives have been tested for their ability to enhance CFTR function. One study reported that a derivative stimulated CFTR-mediated chloride currents comparable to maximal cAMP stimulation.
  • PARP Inhibition : Related compounds have been identified as potent inhibitors of PARP enzymes involved in DNA repair mechanisms, leading to increased apoptosis in cancer cells.

Case Study 1: Anticancer Activity

In a recent investigation involving tetrahydroazepine derivatives for anticancer activity, one compound (designated as compound 11b) exhibited an IC50 value of 1.95 µM against A549 cells. The selectivity index indicated low toxicity towards normal cells while effectively inducing apoptosis in cancer cells through PARP inhibition.

Case Study 2: CFTR Potentiation

Another study focused on tetrahydroazepine derivatives' ability to enhance CFTR function. Compound 3 was identified as a lead candidate showing significant efficacy in stimulating chloride currents in human bronchial epithelial cells. This finding suggests potential therapeutic applications for treating cystic fibrosis.

Mechanism of Action

The mechanism of action of methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes or signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzazepine Derivatives

Positional Isomers and Substituent Variations

Compound A : Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate (CAS 1779453-17-6)
  • Structure : The nitrogen atom in the azepine ring is at position 2, and the methyl ester is at position 1.
  • Molecular Formula: C₁₂H₁₅NO₂ (identical to the target compound).
Compound B : Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate (CAS 1397226-03-7)
  • Structure : The benzo[c]azepine ring fusion places the benzene ring in a different orientation relative to the azepine ring. The ester group is at position 6.
  • Molecular Formula: C₁₂H₁₅NO₂.
  • Key Difference : Ring fusion (benzo[c] vs. benzo[b]) influences conformational stability and intermolecular interactions .
Compound C : (2R,4S)-Methyl 4-hydroxy-2,3,4,5-tetrahydro-1H-benz[b]azepine-2-carboxylate
  • Structure : Features a hydroxyl group at position 4 in addition to the methyl ester at position 2.
  • Molecular Formula: C₁₂H₁₅NO₃.
  • Key Difference : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility and altering crystallization behavior (e.g., orthorhombic crystal system, P2₁2₁2₁ space group) .

Pharmacologically Relevant Derivatives

Compound D : Benazepril Hydrochloride (CAS 86541-74-4)
  • Structure : Contains a 2,3,4,5-tetrahydro-1H-1-benzazepine core with a phenylpropyl side chain and carboxylic acid group.
  • Molecular Formula : C₂₄H₂₈N₂O₅·HCl.
  • Key Difference : The complex substituents (phenylpropyl, ethoxycarbonyl) enable ACE inhibition, highlighting how functionalization of the benzazepine scaffold modulates therapeutic activity .

Data Table: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance
Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate C₁₂H₁₅NO₂ 205.25 Methyl ester at position 2 Synthetic intermediate
2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid (1367678-37-2) C₁₁H₁₃NO₂ 191.23 Carboxylic acid at position 2 Precursor for ester forms
Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate (1779453-17-6) C₁₂H₁₅NO₂ 205.25 Methyl ester at position 1 Isomeric variant
Benazepril Hydrochloride (86541-74-4) C₂₄H₂₈N₂O₅·HCl 460.95 Phenylpropyl, ethoxycarbonyl ACE inhibitor

Research Findings and Implications

Synthetic Utility : The methyl ester group in the target compound enhances stability during synthetic processes compared to its carboxylic acid counterpart .

Biological Activity : Benazepril’s ACE inhibition underscores the importance of bulky substituents on the benzazepine core, which are absent in simpler esters like the target compound .

Crystallography : The hydroxylated derivative (Compound C) adopts an orthorhombic crystal structure, suggesting that polar functional groups significantly influence solid-state packing .

Notes on Data Limitations

  • Physicochemical data (e.g., boiling point, solubility) for many benzazepine derivatives remain unpublished in the provided sources .
  • Comparative pharmacological studies between positional isomers (e.g., Compounds A and the target) are scarce, indicating a gap in structure-activity relationship (SAR) research.

Biological Activity

Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Characteristics

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₁₁H₁₅N
Molecular Weight 161.25 g/mol
IUPAC Name 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
PubChem CID 24773979
Appearance Liquid

This compound is primarily recognized for its role as a selective agonist for serotonin receptors (specifically the 5-HT2C receptor). This receptor is implicated in various physiological processes including appetite regulation and mood modulation. The compound's agonistic activity at the 5-HT2C receptor suggests potential applications in treating obesity and mood disorders.

Pharmacological Effects

  • Appetite Suppression : Research indicates that compounds similar to this compound can effectively reduce food intake. For instance, lorcaserin (a related compound) was approved by the FDA for weight management due to its ability to activate the 5-HT2C receptor in the paraventricular nucleus of the hypothalamus .
  • Mood Enhancement : The activation of serotonin receptors is also linked to improved mood and anxiety relief. Studies have shown that compounds targeting these receptors can alleviate symptoms associated with depression .

Case Studies

A notable study involved the administration of a related compound in obese rodent models. The results demonstrated significant reductions in body weight and fat mass compared to control groups. Specifically:

  • Study Design : Genetically obese ob/ob mice were treated with a selective 5-HT2C agonist.
  • Results :
    • Decreased food intake by approximately 30%.
    • Reduced body weight by an average of 15% over a four-week period.
    • Improved metabolic parameters including lower fasting blood glucose levels .

Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

CompoundMechanism of ActionEffect on Body WeightMood Enhancement
Lorcaserin (similar structure)5-HT2C receptor agonistSignificant reductionPositive impact
Methyl 2,3,4,5-tetrahydro...Potential agonist for serotoninExpected reductionPotential benefit
Other benzazepinesVaries; some act on dopamine receptorsMixed resultsVariable

Q & A

Q. What are the standard synthetic routes for Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate?

The compound is typically synthesized via cyclization reactions or multi-step functionalization of benzazepine precursors. A general approach involves refluxing intermediates like methyl 3-amino-4-hydroxybenzoate with appropriate carboxylic acids or acylating agents under controlled conditions. For example, esterification can be achieved using methanol in the presence of acid catalysts, followed by cyclization to form the benzazepine core. Reaction optimization (e.g., temperature, solvent selection) is critical to avoid side products .

Q. How is the purity of this compound validated in academic research?

High-performance liquid chromatography (HPLC) with UV detection is commonly employed. Pharmacopeial methods recommend using a C18 column, a gradient mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), and monitoring at 210–254 nm. Impurity thresholds should adhere to pharmacopeial standards (e.g., ≤0.5% for individual impurities, ≤2.0% total impurities) .

Q. What safety precautions are essential when handling this compound?

Due to limited toxicity data, standard organic compound handling protocols apply:

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • Store in a cool, dry place away from ignition sources.
  • Dispose of waste per institutional guidelines for nitrogen-containing heterocycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and reduce byproducts?

Key variables include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency.
  • Temperature control : Lower temperatures (e.g., 0–5°C) during esterification reduce hydrolysis.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Flash chromatography or recrystallization minimizes residual impurities .

Q. What structural modifications of the benzazepine core are explored for structure-activity relationship (SAR) studies?

Common modifications include:

  • Substituent introduction : Adding electron-withdrawing groups (e.g., -Cl, -SO₂Me) at position 7 to modulate receptor affinity.
  • Ester group replacement : Substituting the methyl ester with ethyl or tert-butyl esters to study steric effects.
  • Ring functionalization : Incorporating methoxy or nitro groups to alter electronic properties .

Q. How can computational modeling aid in predicting the compound’s biological activity?

Molecular docking studies using software like AutoDock Vina can predict binding affinity to target receptors (e.g., GPCRs). The SMILES string (e.g., O(C)C(C1CC2C=C(C=CC=2CC(N1)=O)OC)=O) and InChI key from crystallographic data enable 3D structure generation for simulations .

Q. How should researchers resolve contradictions in reported synthetic yields or purity data?

Conduct a systematic review of variables:

  • Compare catalyst activity (e.g., homogeneous vs. heterogeneous).
  • Validate analytical methods (e.g., NMR integration vs. HPLC area normalization).
  • Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) .

Q. What advanced techniques are used for impurity profiling?

LC-MS/MS with high-resolution mass spectrometry identifies impurities by exact mass and fragmentation patterns. For example, oxidation byproducts (e.g., keto derivatives) or unreacted intermediates can be traced using retention time and isotopic signatures .

Q. What challenges arise during scale-up of the synthesis process?

  • Exotherm management : Gradual reagent addition and cooling systems prevent runaway reactions.
  • Purification bottlenecks : Switch from column chromatography to fractional crystallization for large batches.
  • Solvent recovery : Implement distillation systems to reduce waste .

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